Further steps may involve functional group modifications and purification processes, including column chromatography, to isolate the hydrochloride salt form of NNC-05-2045. The detailed characterization of the compound can be achieved through techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which confirm the molecular structure and purity .
NNC-05-2045 hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's chemical formula is C29H28ClF2N4O3, indicating the presence of fluorine, chlorine, and nitrogen atoms within its structure. The molecular weight is approximately 540.01 g/mol.
The structural analysis reveals that NNC-05-2045 contains a bicyclic framework that enhances its interaction with GABA transporters. Computational studies using density functional theory have shown that the compound can exist in multiple conformations, with specific arrangements being more favorable for binding to target proteins .
Key structural features include:
NNC-05-2045 hydrochloride participates in several chemical reactions primarily related to its interactions with GABA transporters. As a GABA uptake inhibitor, it competes with GABA for binding sites on transporter proteins such as GAT1 (GABA transporter subtype 1) and BGT1 (betaine/GABA transporter). The inhibition mechanism involves blocking the transport process, thereby increasing extracellular GABA levels which can enhance inhibitory neurotransmission.
The kinetics of these interactions are influenced by various factors including substrate concentration, ionic conditions, and membrane potential. Research indicates that NNC-05-2045 does not preferentially act on GAT1 but shows significant activity against other subtypes like GAT2 and BGT1 .
The mechanism of action for NNC-05-2045 hydrochloride revolves around its role as an inhibitor of GABA transporters. By binding to these transporters, it prevents the reuptake of GABA into presynaptic neurons, leading to increased concentrations of this neurotransmitter in the synaptic cleft. This action enhances inhibitory signaling within the central nervous system.
Studies have shown that this compound demonstrates anticonvulsant properties by modulating synaptic transmission through increased GABAergic activity . In animal models, NNC-05-2045 has been observed to reduce seizure frequency and severity, supporting its potential utility in treating epilepsy.
NNC-05-2045 hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable formulations for therapeutic use, influencing aspects such as bioavailability and stability during storage.
The primary applications of NNC-05-2045 hydrochloride are in pharmacological research aimed at developing treatments for neurological disorders such as epilepsy. Its ability to inhibit GABA uptake makes it a candidate for further studies into anxiety disorders, depression, and other conditions where modulation of GABAergic signaling may provide therapeutic benefits.
Research continues into optimizing its pharmacokinetic profile and exploring potential combination therapies with other anticonvulsants or anxiolytics to enhance efficacy while minimizing side effects .
NNC-05-2090 hydrochloride is a nipecotic acid derivative exhibiting a distinct pharmacological profile among GABA uptake inhibitors. Unlike the clinically utilized tiagabine, which demonstrates high selectivity for the GABA transporter 1 (GAT-1), NNC-05-2090 exhibits moderate selectivity for the betaine/GABA transporter 1 (BGT-1, also termed mGAT-2 in mice). Comprehensive radioligand binding and functional uptake assays using human GABA transporters (hGATs) expressed in heterologous systems reveal its binding affinity hierarchy:
Table 1: Selectivity Profile of NNC-05-2090 at Human GABA Transporters
Transporter Subtype | Common Aliases | Ki (μM) | IC₅₀ (μM) | Relative Selectivity vs. BGT-1 |
---|---|---|---|---|
BGT-1 | mGAT-2, GAT-2 | 1.4 | 1.0* | 1x (Reference) |
GAT-3 | GAT-B | 19 | 2.5* | ~14x lower affinity |
GAT-1 | - | 41 | 4.4 | ~29x lower affinity |
GAT-2 | - | 15 | - | ~11x lower affinity |
Data compiled from [1] [7] [10]. IC₅₀ values derived from [³H]GABA uptake inhibition assays in rat cortical synaptosomes or cell lines expressing human transporters. The Ki value for hBGT-1 (1.4 μM) represents direct binding affinity [7].
This profile signifies a 29-fold higher selectivity for BGT-1 over GAT-1 and approximately 14-fold selectivity over GAT-3. The molecular basis for this selectivity involves interactions with non-conserved residues within the orthosteric substrate-binding pocket of BGT-1 (e.g., Q299, E52) and the compound's conformational flexibility, allowing optimal fit [8]. Unlike tiagabine, which potently inhibits neuronal GAT-1, NNC-05-2090's action on BGT-1 suggests potential modulation of extrasynaptic GABAergic tone, particularly relevant in brain regions like the thalamus and astrocytes where BGT-1 is expressed [10].
Kinetic studies in synaptosomal preparations elucidate the functional consequences of NNC-05-2090’s transporter inhibition. Key findings demonstrate significant regional and subtype-dependent effects:
Table 2: Kinetics of GABA Uptake Inhibition by NNC-05-2090 in Rat Brain Regions
Brain Region | Experimental Condition | IC₅₀ (μM) | Significance |
---|---|---|---|
Cerebral Cortex | Baseline [³H]GABA uptake | 4.4 ± 0.8 | Moderate potency |
Cerebral Cortex | + GAT-1 blocker (NNC 05-0711) | Not reported | Confirms non-GAT-1 target engagement |
Inferior Colliculus | + GAT-1 blocker (NNC 05-0711) | 2.5 ± 0.7 | ~1.8x increase vs. cortex; implicates GAT-3/BGT-1 |
Mechanistically, NNC-05-2090 acts as a competitive substrate inhibitor. It binds the orthosteric site of BGT-1 and GAT-3, undergoing translocation alongside sodium and chloride ions. This transport depletes the transmembrane ion gradient, functionally suppressing further GABA uptake in a time- and concentration-dependent manner [3] [8] [9]. The compound’s inhibition kinetics differ fundamentally from non-competitive inhibitors like SNAP-5114 (targeting GAT-3) or mixed-type inhibitors like tiagabine [3] [10].
Beyond GABA transporters, NNC-05-2090 demonstrates significant "off-target" binding at key neuromodulatory receptors, revealed through comprehensive receptor profiling:
Comparative Affinity Context:
This receptor polypharmacology arises partly from structural features shared with known receptor ligands: the carbazole moiety and methoxyphenyl-piperidinol structure may contribute to interactions within the orthosteric or allosteric sites of biogenic amine receptors [6].
The functional impact of NNC-05-2090's receptor interactions is complex and likely contributes to its overall in vivo pharmacological effects:
The functional consequence is likely a net effect balancing GABA enhancement (via BGT-1/GAT-3 inhibition) with neuromodulation (via α1-AR and possibly D2 receptor interactions). This polypharmacology may broaden its anticonvulsant spectrum compared to selective GAT-1 inhibitors but could also limit efficacy in specific seizure types or contribute to side effects unrelated to GABA transport [1] [4] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7